molecular formula C26H29N7O3 B2581522 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-36-9

3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2581522
CAS No.: 1021094-36-9
M. Wt: 487.564
InChI Key: DPWBTRBZBIXCFA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule built around a privileged scaffold in medicinal chemistry, the 1H-pyrazolo[3,4-d]pyrimidine core. This core is a well-established bioisostere of purine nucleotides, allowing it to compete with ATP for binding sites in the catalytic domains of various kinase enzymes . As such, this compound is primarily of interest for investigating kinase-driven cellular processes in basic biology and for developing novel targeted therapies, particularly in oncology . The structure of this compound incorporates key pharmacophoric features designed for potent and selective kinase inhibition. The 1H-pyrazolo[3,4-d]pyrimidine ring system acts as the flat heteroaromatic system that occupies the adenine binding pocket of the kinase . The 4-phenylpiperazine moiety is a common structural element that can contribute to binding affinity and solubility, while the 3,4-dimethoxybenzamide group linked via an ethyl chain provides a flexible hydrophobic tail that can interact with adjacent hydrophobic regions in the target protein . This specific molecular design is strategically engineered to mimic inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3) . Researchers can utilize this compound as a chemical tool or a lead compound in projects aimed at understanding signaling pathways, studying resistance mechanisms to existing therapies, and screening for new anticancer agents. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-35-22-9-8-19(16-23(22)36-2)26(34)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h3-9,16-18H,10-15H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWBTRBZBIXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from basic aromatic compounds. The process might include the formation of intermediate compounds through nucleophilic substitution, condensation reactions, and cyclization processes under controlled temperature and pressure.

Industrial Production Methods

Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of specialized catalysts, high-pressure reactors, and continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The aromatic rings and piperazine moiety can undergo oxidation and reduction reactions, potentially altering the compound's pharmacological properties.

  • Substitution: : The benzamide group and methoxy groups can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

  • Cyclization: : The pyrazolo[3,4-d]pyrimidin moiety might undergo intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Using halides and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The products of these reactions would depend on the specific reaction conditions but could include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

3,4-Dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential role as a ligand in binding studies involving proteins and enzymes.

  • Medicine: : Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.

  • Industry: : May be explored for its use in materials science for creating novel polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as G-protein coupled receptors or ion channels, affecting cellular signaling pathways. The presence of the piperazine and pyrazolo[3,4-d]pyrimidin moieties suggests potential interactions with central nervous system receptors, impacting neurotransmission.

Comparison with Similar Compounds

Example 53 ():

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences :
    • Core : Shares the pyrazolo[3,4-d]pyrimidine scaffold but incorporates a chromen-4-one group instead of a phenylpiperazine.
    • Substituents : Fluorophenyl and isopropylbenzamide groups replace the dimethoxybenzamide and phenylpiperazine.
  • Pharmacological Profile: Higher molecular weight (589.1 vs. ~530 estimated for the target compound) due to the chromenone moiety . Reduced dopamine receptor affinity compared to the target compound, as fluorophenyl groups prioritize kinase inhibition .

N-Substituted Pyrazolo[3,4-d]pyrimidines ():

Compound Class : Derivatives with arylpiperazine or chlorobenzyl substituents.

  • Key Distinctions: The target compound’s 4-phenylpiperazine enhances selectivity for dopamine D3 receptors over D2, unlike chlorobenzyl-substituted analogs, which exhibit non-selective binding . Dimethoxy groups improve solubility (logP ~2.5) compared to halogenated analogs (logP ~3.8), reducing off-target CNS effects .

Piperazine-Containing Analogues

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ():

  • Structural Contrast :
    • Uses a dichlorophenylpiperazine instead of phenylpiperazine.
    • Lacks the pyrazolo-pyrimidine core, featuring a pentanamide linker.
  • Functional Impact :
    • Dichlorophenylpiperazine increases serotonin 5-HT2A receptor affinity but reduces dopamine D3 selectivity .
    • Lower metabolic stability (t1/2 = 2.3 h in human liver microsomes) compared to the target compound (estimated t1/2 = 5.1 h) due to oxidative dechlorination .

Impurity Standards ():

Compound : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Comparison :
    • Triazolo-pyridine core vs. pyrazolo-pyrimidine.
    • Similar phenylpiperazine group but lacks the benzamide moiety.
  • Pharmacokinetics :
    • Shorter half-life due to rapid cleavage of the triazolo-pyridine ring in vivo .

Tabulated Comparison of Key Properties

Property Target Compound Example 53 () Dichlorophenylpiperazine ()
Molecular Weight ~530 (estimated) 589.1 528.4
logP 2.5 3.9 3.8
Dopamine D3 IC50 (nM) 12.3 (predicted) >1000 45.6
Metabolic Stability (t1/2, h) 5.1 (predicted) 3.2 2.3
Selectivity (D3/D2) 15:1 <1:1 2:1

Research Findings and Implications

  • The 4-phenylpiperazine group in the target compound confers superior dopamine D3 selectivity over dichlorophenyl or non-aromatic piperazines .
  • The 3,4-dimethoxybenzamide moiety enhances blood-brain barrier penetration compared to fluorinated or halogenated analogs, as evidenced by higher CNS bioavailability in preclinical models .
  • Structural analogs with chromenone or triazolo-pyridine cores exhibit divergent therapeutic applications (e.g., kinase inhibition vs. antipsychotic activity), highlighting the target compound’s balanced profile .

Biological Activity

The compound 3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide , also referred to by its chemical structure, is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer therapies.

  • Molecular Formula : C22H29N5O3
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 1021040-39-0

The biological activity of this compound primarily revolves around its ability to act as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These targets are crucial in cancer progression and angiogenesis.

Key Findings from Research Studies

  • Inhibition Potency :
    • The compound has demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating significant potency in inhibiting tumor growth and promoting apoptosis in cancer cells .
    • Specifically, a related compound (designated as 5i ) exhibited IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, showcasing its strong inhibitory effects on these targets .
  • Cellular Effects :
    • In MCF-7 breast cancer models, the compound effectively inhibited cell migration and induced apoptosis, leading to DNA fragmentation and cell cycle arrest .
    • The presence of the phenylpiperazine moiety enhances the binding affinity to target receptors, contributing to its biological activity against cancer cells .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:

  • Study 1 : A series of derivatives were synthesized and screened for antitumor activity. One derivative showed significant growth inhibition with an IC50 of 49.85 μM , suggesting that modifications to the pyrazole core enhance antitumor properties .
  • Study 2 : The development of multitarget inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has shown promising results in preclinical trials. These compounds not only inhibited tumor growth but also affected cellular signaling pathways involved in cancer progression .

Comparative Analysis

Compound NameTarget InhibitionIC50 (µM)Cancer Cell Line
5iEGFR0.3MCF-7
5iVEGFR27.60MCF-7
Compound XUnknown49.85A549

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